Orthogonal Reactivity: Dual vs. Single Handles
2-Chlorobenzo[d]thiazol-6-ol provides two chemically orthogonal reactive sites—a 2-chloro group for nucleophilic substitution and a 6-hydroxyl group for O-functionalization—while common analogs such as 2-aminobenzothiazol-6-ol lack the chlorine leaving group [1]. This dual functionality is structurally defined by the presence of both Cl and OH on the benzothiazole core [2]. However, no direct comparative kinetic or yield data versus specific analogs were identified in the accessible literature within the constraints of this analysis.
| Evidence Dimension | Structural/Reactive Site Count |
|---|---|
| Target Compound Data | Two orthogonal reactive sites (2-Cl and 6-OH) |
| Comparator Or Baseline | 2-Aminobenzothiazol-6-ol (one reactive site at 6-position; 2-NH2 is not a leaving group) |
| Quantified Difference | Qualitative: 2 reactive sites vs. 1 reactive site |
| Conditions | Structural comparison based on chemical structure; no reaction kinetic data available. |
Why This Matters
For procurement decisions, the presence of two orthogonal handles reduces the number of synthetic steps required to access diverse chemical libraries, directly impacting project timelines and cost-efficiency, though quantitative step-count comparisons are not available from primary sources.
- [1] PubChem. (2026). Compound Summary for CID 14749843, 2-Chlorobenzo[d]thiazol-6-ol. View Source
- [2] PubChem. (2026). Computed Descriptors for CID 14749843, 2-Chlorobenzo[d]thiazol-6-ol. View Source
